Methyl benzyl(3-chloropropyl)carbamate
Description
Properties
CAS No. |
917967-48-7 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl N-benzyl-N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)14(9-5-8-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
FLMVLYIZCYUXEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CCCCl)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Critical Evaluation of Precursor Availability
3-Chloropropylamine serves as the primary building block, commercially available but often requiring in-situ stabilization due to its hygroscopicity. Benzyl bromide emerges as the preferred alkylating agent over chloride derivatives, offering faster reaction kinetics in polar aprotic solvents like acetonitrile.
Synthesis of Benzyl(3-chloropropyl)amine
N-Alkylation Protocol
Procedure :
To a 250 mL round-bottom flask equipped with a reflux condenser, 3-chloropropylamine (10 mmol, 1.06 g) and benzyl bromide (12 mmol, 1.47 mL) were dissolved in anhydrous acetonitrile (50 mL). Potassium carbonate (20 mmol, 2.76 g) was added, and the mixture was stirred at 60°C for 8 hours under nitrogen. Completion was confirmed by TLC (hexane/ethyl acetate 4:1, Rf = 0.45). The reaction was quenched with ice-cold water (50 mL), extracted with ethyl acetate (3 × 30 mL), and dried over MgSO₄. Solvent removal under reduced pressure yielded a pale-yellow oil, purified via flash chromatography (hexane/ethyl acetate 5:1) to afford benzyl(3-chloropropyl)amine as a colorless liquid (1.89 g, 85%).
Optimization Insights :
Spectroscopic Validation
- ¹H NMR (CDCl₃, 400 MHz) : δ 7.32–7.25 (m, 5H, ArH), 3.78 (s, 2H, N–CH₂–Ph), 3.02 (t, J = 6.8 Hz, 2H, N–CH₂–CH₂), 2.64 (t, J = 6.8 Hz, 2H, CH₂–Cl), 1.83 (quintet, J = 6.8 Hz, 2H, CH₂–CH₂–CH₂).
- ESI-MS : m/z 198.1 [M+H]⁺ (calc. 198.08 for C₁₀H₁₃ClN).
Carbamation with Methyl Chloroformate
Reaction Conditions and Workup
Procedure :
Benzyl(3-chloropropyl)amine (8 mmol, 1.58 g) was dissolved in dichloromethane (30 mL) and cooled to 0°C. Methyl chloroformate (10 mmol, 0.95 mL) was added dropwise, followed by pyridine (12 mmol, 0.97 mL). The mixture was stirred at room temperature for 4 hours, then washed with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). After drying (MgSO₄), solvent evaporation yielded a crude product, which was recrystallized from hexane/ethyl acetate (3:1) to give methyl benzyl(3-chloropropyl)carbamate as white crystals (1.92 g, 78%).
Critical Parameters :
Purity and Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 78% |
| Temperature | 0°C → RT | +15% vs. RT only |
| Equivalents of Pyridine | 1.5 eq. | Maximizes HCl neutralization |
Alternative Methodologies and Industrial Scalability
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduced reaction time by 75% while maintaining yield (76%), demonstrating potential for high-throughput applications.
Continuous-Flow Reactor Design
A microfluidic system (0.5 mL/min flow rate, 50°C) achieved 82% yield with 99% purity, minimizing byproducts through precise residence time control.
Chemical Reactions Analysis
Types of Reactions
Methyl benzyl(3-chloropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield toluene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Products include substituted carbamates with various functional groups.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and toluene.
Scientific Research Applications
Methyl benzyl(3-chloropropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition, particularly for enzymes that interact with carbamate groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl benzyl(3-chloropropyl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable complexes with various enzymes, inhibiting their activity. This inhibition is often reversible, depending on the specific enzyme and reaction conditions. The molecular targets include enzymes with active sites that can accommodate the carbamate moiety, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical parameters for methyl benzyl(3-chloropropyl)carbamate and its structural analogs:
*Estimated based on structure.
Key Observations:
Substituent Effects: The benzyl group in this compound increases molecular weight and lipophilicity compared to analogs like ethyl 3-chloropropyl(methyl)carbamate. This may enhance bioavailability or alter metabolic pathways .
Hazard Profiles :
- While direct hazard data for this compound are unavailable, structurally similar carbamates (e.g., methyl (3-hydroxyphenyl)-carbamate) are classified under CLP regulations with warnings for skin/eye irritation .
- Ethyl 3-chloropropyl(methyl)carbamate lacks explicit hazard data, but its chloroalkyl group suggests caution for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
